molecular formula C20H27N3O3 B7451748 ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE

ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE

Cat. No.: B7451748
M. Wt: 357.4 g/mol
InChI Key: STOGPKPFDLLBDD-UHFFFAOYSA-N
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Description

ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE is a quinoline-based compound characterized by a methyl group at the 8-position and a 3-morpholinopropylamino substituent at the 4-position of the quinoline core. The morpholine moiety may contribute to solubility in polar solvents and modulate interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

ethyl 8-methyl-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-3-26-20(24)17-14-22-18-15(2)6-4-7-16(18)19(17)21-8-5-9-23-10-12-25-13-11-23/h4,6-7,14H,3,5,8-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOGPKPFDLLBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base to form the quinoline structure. The morpholine ring is then introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the quinoline intermediate. Finally, the ethyl ester group is added through esterification, typically using ethanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles such as amines or thiols replace the morpholine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. In the context of antimalarial activity, the compound binds to heme molecules within the parasite, preventing their detoxification and leading to the accumulation of toxic heme, which ultimately kills the parasite . The morpholine ring may also contribute to the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

ETHYL 8-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLATE (CAS 35975-57-6)
  • Structural Differences: Replaces the 8-methyl and 4-(3-morpholinopropylamino) groups with 8-bromo and 4-hydroxy substituents.
  • Physical Properties: Melting Point: 145–147°C (Table 2, ). Solubility: Moderate in ethanol, low in water due to the bromo group’s hydrophobicity (Table 2, ).
  • Synthesis : Requires bromination at the 8-position and hydroxylation at the 4-position, increasing production complexity compared to alkylation/morpholine conjugation steps ().
  • Applications : Primarily used in dye manufacturing and as an intermediate in pharmaceutical synthesis ().
3-Chloroethyl 2-Phenylquinoline-4-carboxylate
  • Structural Differences : Lacks the morpholine moiety but includes a chloroethyl ester and phenyl group at the 2-position.
  • Synthesis: Prepared via acid chloride intermediates, with diethylamine substitution yielding aminoethyl derivatives (m.p. 160°C for dihydrochloride) ().

Functional Group Impact on Bioactivity

  • Morpholine vs. Hydroxy/Bromo Groups: The 3-morpholinopropylamino group in the target compound may enhance binding to ATP-binding pockets in kinases, as seen in other morpholine-containing inhibitors (e.g., PI3K inhibitors) . In contrast, the bromo group in ETHYL 8-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLATE likely reduces bioavailability but improves photostability for industrial applications (Table 3, ).

Data Tables

Table 1: Key Properties of Quinoline Derivatives

Compound Melting Point (°C) Solubility (Water) Key Substituents Primary Use
ETHYL 8-METHYL-4-[(3-MORPHOLINOPROPYL)AMINO]-3-QUINOLINECARBOXYLATE N/A Low (predicted) 8-Me, 4-(3-morpholinopropyl) Medicinal research
ETHYL 8-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLATE 145–147 <1 mg/mL 8-Br, 4-OH Dyes, intermediates
3-Chloroethyl 2-phenylquinoline-4-carboxylate 72 Insoluble 2-Ph, 3-Cl Antimalarial research

Data derived from Tables 2–3 () and synthesis pathways ().

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